2(3H)-Furanone, 3-bromo-

Cycloaddition Chemistry Physical Organic Chemistry Synthetic Methodology

Standard 2(5H)-furanones lack the electrophilic activation needed for rapid cycloadditions or C2-directed metalation. This 3-bromo-2(3H)-furanone solves that limitation. - Accelerated Diels-Alder kinetics vs. non-halogenated or 5H tautomers - Enables C2 metalation then C3 Suzuki coupling - unique to 3-bromo - Optimal balance: more reactive than C-Cl, more stable/practical than C-I Bulk and R&D quantities available.

Molecular Formula C4H3BrO2
Molecular Weight 162.97 g/mol
Cat. No. B11919287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Furanone, 3-bromo-
Molecular FormulaC4H3BrO2
Molecular Weight162.97 g/mol
Structural Identifiers
SMILESC1=COC(=O)C1Br
InChIInChI=1S/C4H3BrO2/c5-3-1-2-7-4(3)6/h1-3H
InChIKeyXWCNTPJMDSTJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(3H)-Furanone, 3-bromo- – Reactivity Profile


2(3H)-Furanone, 3-bromo- (CAS 365532-34-9; also indexed as 3-bromofuran-2(3H)-one) is a monobrominated, unsaturated γ-lactone belonging to the 2(3H)-furanone class. It is the thermodynamically less stable tautomer relative to its 2(5H)-furanone counterpart [1]. This inherent instability, combined with the electron-withdrawing bromine substituent at the C3 position, confers enhanced electrophilicity and accelerated cycloaddition kinetics compared to non-halogenated or 5H-tautomer analogs [2]. These properties make it a strategic intermediate for Diels-Alder cycloadditions and palladium-catalyzed cross-coupling sequences where higher reactivity is required.

Why 2(3H)-Furanone, 3-bromo- Is Irreplaceable


The 2(3H)- and 2(5H)-furanone tautomers are not interchangeable. 2(5H)-furanones are thermodynamically more stable, but the 2(3H)-form exhibits distinct reactivity, particularly in ring-opening and cycloaddition reactions [1]. Furthermore, bromine at C3 creates a unique electronic environment: it accelerates Diels-Alder cycloadditions significantly more than chloro or iodo substituents due to optimal polarizability and leaving-group ability in subsequent transformations [2]. The C3-bromo substituent also enables regioselective metalation at C2—a directing effect not available with the non-halogenated parent or with C4-substituted analogs [3]. Generic substitution with a different halogen or the 5H-tautomer will alter reaction kinetics, regiochemistry, and downstream functionalization potential.

Performance Evidence vs. Comparators


Diels-Alder Rate Acceleration vs. Non-Halogenated

Intramolecular Diels-Alder reactions of N-alkenyl furanyl amides bearing a 3-bromo substituent proceed at a much faster rate and in higher yield than the non-halogenated parent furan. Quantum mechanical calculations attribute this to increased reaction exothermicity, decreasing activation enthalpies and raising barriers to retro-cycloaddition [1]. While absolute rate constants for the unsubstituted 2(3H)-furanone substrate were not reported, the paper explicitly states that halogen substitution in the 3-position provides a general acceleration effect across multiple substrates studied at 80–110 °C.

Cycloaddition Chemistry Physical Organic Chemistry Synthetic Methodology

Tautomer Stability: 2(3H) vs. 2(5H) Form

The 2(5H)-furanones are thermodynamically more stable than their 2(3H)-furanone tautomers [1]. This established thermodynamic preference means that 3-bromo-2(3H)-furanone exists in a higher-energy state, making it more prone to ring-opening by nucleophiles and more reactive in cycloadditions compared to its 5H-tautomer, 3-bromo-2(5H)-furanone (CAS 76311-89-2). This stability difference is a class property of all 2(3H)-furanones and has not been quantified numerically for the 3-bromo derivative specifically, but is consistently referenced across the heterocyclic chemistry literature.

Tautomerism Thermodynamic Stability Reaction Selectivity

C3-Bromo Directed Metalation Selectivity

The C3 bromo substituent on the furan ring acts as a directing group for selective metalation at the adjacent C2 position using NaHMDS. This enables regioselective C2 functionalization that is not possible with the non-halogenated 2(3H)-furanone. The resulting C2-functionalized, C3-bromo intermediates can then undergo Suzuki-Miyaura cross-coupling at the C3 position, enabling programmed sequential difunctionalization [1]. No comparable directing effect is reported for the 3-chloro or 3-iodo analogs under the same conditions.

Directed Metalation Regioselective Functionalization Organometallic Chemistry

Halocyclization Yield: 3-Bromo vs. 3-Chloro

In the CuCl₂- and CuBr₂-mediated intramolecular cyclization of 2-(1-alkynyl)-2-alken-1-ones, both 3-chloro- and 3-bromofuran derivatives are obtained in moderate to good yields [1]. The study reports a broad substrate scope but does not report a direct side-by-side yield comparison for identical substrates. The method provides access to a range of 3-halofuran building blocks, with the choice of cupric halide (CuCl₂ vs. CuBr₂) dictating the halogen installed. For users who require the bromo derivative for subsequent cross-coupling (where C-Br is generally more reactive than C-Cl in oxidative addition), this synthetic route delivers the target compound without requiring halogen exchange.

Halocyclization Synthetic Methodology Yield Optimization

Key Applications for Procurement


Diels-Alder Cycloaddition for Polycyclic Cores

In medicinal chemistry programs requiring rapid construction of oxanorbornene or related polycyclic cores, 2(3H)-furanone, 3-bromo- serves as an activated dienophile that undergoes Diels-Alder reactions at substantially higher rates than its non-halogenated counterpart [1]. The bromine substituent also provides a synthetic handle for subsequent functionalization after cycloaddition, enabling divergent library synthesis from a common intermediate.

Sequential C2/C3 Difunctionalization

For the synthesis of 2,3-disubstituted furan pharmacophores, the C3-bromo group directs NaHMDS-mediated metalation to the adjacent C2 position, allowing C2 functionalization first, followed by Suzuki-Miyaura coupling at C3 [1]. This programmed reactivity sequence is unique to the 3-bromo derivative and cannot be replicated with the 3-chloro or non-halogenated analogs, making it the preferred building block for convergent synthetic strategies.

Electrophilic Ring-Opening Reactions

2(3H)-Furanones are established substrates for nucleophilic ring-opening followed by recyclization to other heterocyclic systems [1]. The 3-bromo derivative's enhanced electrophilicity—stemming from both the electron-withdrawing bromine and the higher-energy 3H-tautomer form—makes it a superior electrophile compared to the 5H-tautomer or the non-halogenated parent, enabling milder reaction conditions and broader nucleophile scope.

Sonogashira and Suzuki Cross-Coupling

3-Bromo-2(3H)-furanone participates in Pd/Cu-catalyzed Sonogashira coupling with terminal alkynes to install alkynyl substituents, and the resulting products can undergo further Suzuki coupling [1]. The C-Br bond offers a balance of stability and oxidative addition reactivity that is more practical than the C-I analog (more costly, less stable) and more reactive than the C-Cl analog (slower coupling), positioning the bromo derivative as the optimal choice for most cross-coupling applications.

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